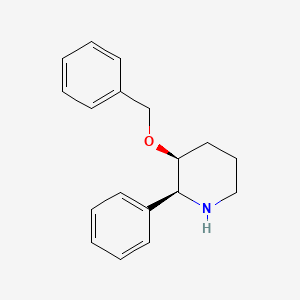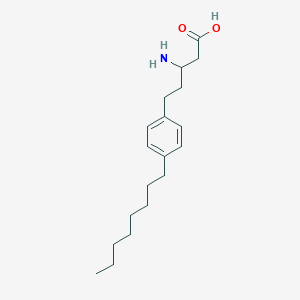
3-amino-5-(4-octylphenyl)pentanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-5-(4-octylphenyl)pentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a pentanoic acid chain, which is further substituted with a 4-octylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(4-octylphenyl)pentanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 3-amino-5-phenylpentanoic acid, with an octyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-amino-5-phenylpentanoic acid
Reagent: Octyl bromide or octyl chloride
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete alkylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-(4-octylphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro or nitroso derivatives of the amino group.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
3-amino-5-(4-octylphenyl)pentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-5-(4-octylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist for certain receptors, modulating their activity and influencing downstream signaling pathways. The compound’s effects on cell migration, actin cytoskeleton reorganization, and angiogenesis have been studied in various biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-5-phenylpentanoic acid
- 3-amino-5-(4-octylphenyl)pentylphosphonic acid
- 3-amino-5-(4-phenylmethoxyphenyl)pentanoic acid
Uniqueness
3-amino-5-(4-octylphenyl)pentanoic acid is unique due to the presence of the 4-octylphenyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs. This structural feature may enhance its lipophilicity, membrane permeability, and interaction with hydrophobic binding sites.
Properties
Molecular Formula |
C19H31NO2 |
|---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
3-amino-5-(4-octylphenyl)pentanoic acid |
InChI |
InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-16-9-11-17(12-10-16)13-14-18(20)15-19(21)22/h9-12,18H,2-8,13-15,20H2,1H3,(H,21,22) |
InChI Key |
UDEAYIGFOWYIGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[9-(Benzylmethylamino)nonyloxy]xanthen-9-one](/img/structure/B10842792.png)
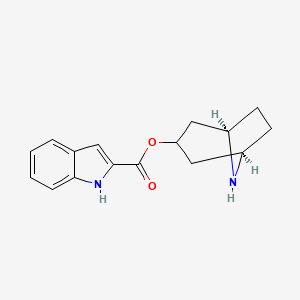
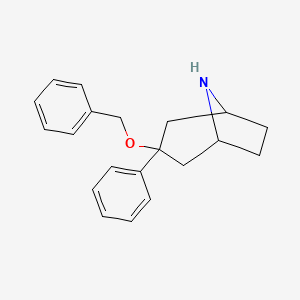
![3-[5-(Benzylmethylamino)pentyloxy]xanthen-9-one](/img/structure/B10842819.png)
![3-[7-(Benzylmethylamino)-heptyloxy]xanthen-9-one](/img/structure/B10842834.png)
![3-[8-(Benzylmethylamino)octyloxy]xanthen-9-one](/img/structure/B10842840.png)
![3-[6-(Benzylmethylamino)hexyloxy]xanthen-9-one](/img/structure/B10842841.png)



![3-{3-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842863.png)
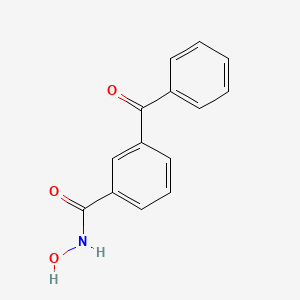
![3-benzyl-5-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B10842878.png)
